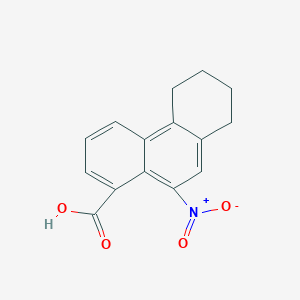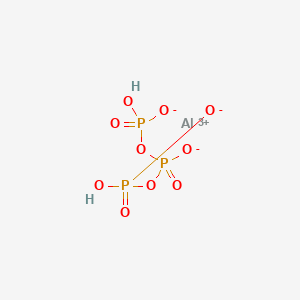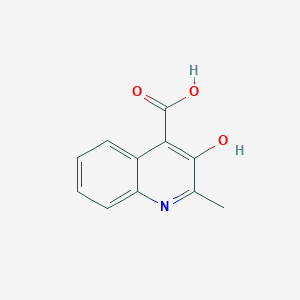
3-Hydroxy-2-methylquinoline-4-carboxylic acid
描述
Synthesis Analysis
The synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid derivatives involves several key strategies, including cyclocondensation reactions and the use of phase transfer catalysis (PTC). A notable approach for synthesizing ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, using isatoic anhydride and sodium enolate of ethyl acetoacetate in N,N-dimethylacetamide (Jentsch et al., 2018). Another method involves the preparation of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives through initial phthalic anhydride aminolysis, followed by esterification and heterocyclization (Blanco et al., 2006).
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-methylquinoline-4-carboxylic acid and its derivatives has been extensively studied through spectroscopic methods such as NMR, IR, and X-ray crystallography. These studies reveal the compound's complex hydrogen bonding and molecular interactions, which are critical for understanding its chemical behavior and reactivity. For instance, the crystal structure and spectroscopic characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives have been elucidated, providing insights into their molecular docking and antioxidant activity (Baba et al., 2019).
Chemical Reactions and Properties
3-Hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including condensation, cyclocondensation, and alkylation, which allow for the synthesis of a wide range of derivatives with diverse properties. These reactions are pivotal for the compound's application in synthesizing complex molecules for medicinal and material science purposes.
Physical Properties Analysis
The physical properties of 3-Hydroxy-2-methylquinoline-4-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular arrangement and hydrogen bonding patterns. The synthesis and physicochemical properties of specific derivatives have been analyzed to understand their structural features and potential applications (Ukrainets et al., 2010).
科学研究应用
-
Chemical Synthesis Studies
- Field : Industrial and Synthetic Organic Chemistry
- Application Summary : 3-Hydroxy-2-methylquinoline-4-carboxylic acid is used in chemical synthesis studies . It’s an essential heterocyclic compound due to its versatile applications .
- Methods of Application : The specific methods of application or experimental procedures can vary widely depending on the particular synthesis study being conducted. Unfortunately, the exact technical details or parameters are not provided in the sources .
- Results or Outcomes : The outcomes of these synthesis studies can also vary widely. The compound plays a major role in the field of medicinal chemistry and is a vital scaffold for leads in drug discovery .
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : Quinoline motifs, such as 3-Hydroxy-2-methylquinoline-4-carboxylic acid, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Methods of Application : The methods of application in medicinal chemistry involve the synthesis of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results or Outcomes : Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
-
Photoluminescent and Semiconductive Properties
- Field : Material Science
- Application Summary : A mononuclear nickel complex with 3-Hydroxy-2-methylquinoline-4-carboxylic acid ligand has been studied for its photoluminescent and semiconductive properties .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of these studies are not provided in the source .
-
Metal-Free Quinoline Synthesis
- Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of quinoline and its analogs, including multicomponent one-pot reactions .
- Methods of Application : The methods involve the use of microwave irradiation, ionic liquid media, and novel annulation partners, which have shown increased reaction efficiency and improved yield .
- Results or Outcomes : The outcomes of these synthesis studies can vary widely. The synthesized quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
-
Dyes Intermediate
- Field : Industrial Chemistry
- Application Summary : 3-Hydroxy-2-methylquinoline-4-carboxylic acid is used for making dyes and medicines .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of these studies are not provided in the source .
- Photovoltaic Cells and Organic Light-Emitting Diodes (OLEDs)
- Field : Material Science
- Application Summary : Quinolines provide frameworks for industrial uses including organic light-emitting diodes (OLEDs) and photovoltaic cells .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of these studies are not provided in the source .
安全和危害
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
属性
IUPAC Name |
3-hydroxy-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-10(13)9(11(14)15)7-4-2-3-5-8(7)12-6/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGATDHHYVSTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059458 | |
| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to green powder; [Sigma-Aldrich MSDS] | |
| Record name | 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Hydroxy-2-methylquinoline-4-carboxylic acid | |
CAS RN |
117-57-7 | |
| Record name | 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 117-57-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-methylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




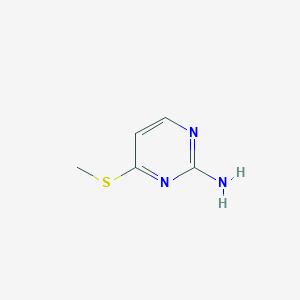
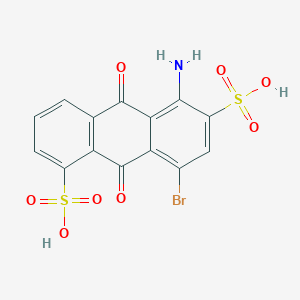
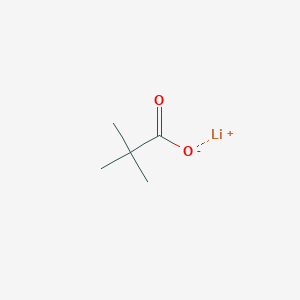

![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
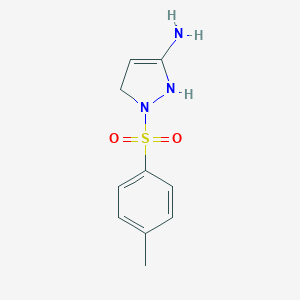

![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)



